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Abstract
FLX475, also known as tivumecirnon, is an orally available, selective small-molecule

antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] It is an investigational

immunotherapeutic agent designed to modulate the tumor microenvironment (TME). The

"FLX475 signaling pathway" refers to the molecular cascade that FLX475 inhibits. This

pathway is initiated by the binding of chemokine ligands, primarily CCL17 (TARC) and CCL22

(MDC), to the CCR4 receptor.[3][4] This interaction is crucial for the trafficking and recruitment

of immunosuppressive regulatory T cells (Tregs) into the TME.[3][5] By blocking this signaling,

FLX475 aims to reduce the population of intratumoral Tregs, thereby enhancing anti-tumor

immune responses.[5] This technical guide provides a comprehensive overview of the CCR4

signaling pathway, the mechanism of action of FLX475, preclinical and clinical data, and

detailed experimental protocols relevant to its study.

The CCR4 Signaling Pathway
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly

expressed on the surface of several types of immune cells, most notably on highly suppressive

CD4+CD25+FOXP3+ regulatory T cells (Tregs).[4][5] This receptor and its ligands, CCL17 and

CCL22, form a critical axis that mediates immune cell trafficking.
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In the context of oncology, many tumors and associated cells within the TME secrete high

levels of CCL17 and CCL22.[3][6] These chemokines create a gradient that attracts CCR4-

expressing Tregs to the tumor site.[7] The accumulation of Tregs within the TME is a major

mechanism of immune evasion, as they suppress the function of effector immune cells, such as

CD8+ cytotoxic T lymphocytes, which are responsible for killing cancer cells.[3][6]

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, activating

intracellular signaling cascades. As a GPCR, it primarily couples with Gαi proteins, which

inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This

signaling ultimately results in chemotaxis, the directed migration of the Treg along the

chemokine gradient into the tumor. The binding of ligands to CCR4 can also lead to the

recruitment of β-arrestin, which mediates receptor desensitization and internalization.[8]

FLX475 acts as a competitive antagonist at the CCR4 receptor, blocking the binding of CCL17

and CCL22.[1][2] This inhibition prevents the downstream signaling required for Treg migration,

thereby reducing their infiltration into the TME.[1] The expected outcome is a shift in the

balance of immune cells within the tumor, favoring an anti-tumor response. This is often

measured by an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs.[9]
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Figure 1: Mechanism of Action of FLX475 in the CCR4 Signaling Pathway.
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Quantitative Data
Preclinical Data
While specific IC50 and binding affinity (Kd) values for FLX475 are not publicly detailed in the

provided search results, preclinical studies have established it as a potent and selective CCR4

antagonist.[3][9] The development program was designed to identify a compound that could

potently block CCR4-induced chemotaxis in vitro and inhibit Treg entry into tumors in vivo.[3]

Clinical Pharmacodynamics and Dose Selection
In a first-in-human study with healthy volunteers, FLX475 was well-tolerated and exhibited a

long half-life of approximately 72 hours, supporting once-daily oral dosing.[10] A receptor

occupancy assay demonstrated a clear relationship between the drug concentration and its

binding to CCR4 on circulating Tregs.[10] These data suggested that doses of approximately

75 mg once daily and higher are sufficient to maintain drug exposure levels above the IC90

required for in vitro Treg migration.[10] Based on these findings, a 100 mg once-daily dose was

selected for Phase 2 studies.[11]

Clinical Trial Efficacy Data
FLX475 is being evaluated in the Phase 1/2 FLX475-02 trial (NCT03674567) as both a

monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in various

advanced cancers.[11]
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Cancer Type Treatment Arm
Patient
Population

Objective
Response
Rate (ORR)

Citation(s)

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

FLX475 +

Pembrolizumab
CPI-experienced

15.6% (all

patients)
[11]

HNSCC
FLX475 +

Pembrolizumab

CPI-experienced,

PD-L1+
17.4% [11]

HNSCC
FLX475 +

Pembrolizumab

CPI-experienced,

HPV+
22.2% [11]

Non-Small Cell

Lung Cancer

(NSCLC)

FLX475 +

Pembrolizumab
CPI-naïve

31% (4/13

patients with

confirmed PRs)

[9]

EBV+ NK/T cell

lymphoma

FLX475

Monotherapy

Evaluable

patients

33% (2/6

patients with

complete

responses)

[9]

Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is a representative method for evaluating the ability of a CCR4 antagonist like

FLX475 to inhibit the migration of CCR4-expressing cells towards their ligands.

Objective: To quantify the inhibitory effect of a test compound on CCL17- or CCL22-mediated

chemotaxis of CCR4+ cells.

Materials:

Cells: CCR4-expressing cell line (e.g., HUT78) or isolated primary Tregs.

Chemoattractants: Recombinant human CCL17 and CCL22.
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Test Compound: FLX475 (Tivumecirnon).

Apparatus: Transwell inserts (5 µm pore size for lymphocytes) and 24-well companion

plates.

Assay Buffer: RPMI 1640 supplemented with 1% BSA.

Detection: Calcein-AM fluorescent dye or an automated cell counter.

Procedure:

Cell Preparation: Culture CCR4-expressing cells to an appropriate density. On the day of the

assay, harvest and wash the cells, then resuspend them in Assay Buffer at a concentration of

1-2 x 10^6 cells/mL.

Antagonist Incubation: Prepare serial dilutions of FLX475 in Assay Buffer. Incubate the cell

suspension with the various concentrations of FLX475 or a vehicle control for 30 minutes at

37°C.

Assay Setup:

Add Assay Buffer containing the optimal concentration of CCL17 or CCL22 to the lower

wells of the 24-well plate.

Place the Transwell inserts into the wells.

Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of

each insert.

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

Quantification of Migration:

Carefully remove the Transwell inserts.

Collect the cells that have migrated to the lower chamber.
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Quantify the number of migrated cells using a hemocytometer, an automated cell counter,

or by pre-labeling the cells with Calcein-AM and measuring fluorescence in the lower

chamber with a plate reader.

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

FLX475 compared to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve.
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Figure 2: Experimental Workflow for an In Vitro Chemotaxis Assay.

Immunohistochemistry (IHC) for CD8 and FOXP3
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Objective: To quantify and assess the spatial distribution of CD8+ effector T cells and FOXP3+

regulatory T cells within the tumor microenvironment in response to treatment.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Primary antibodies: Monoclonal anti-human CD8 and monoclonal anti-human FOXP3.

Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and

DAB substrate).

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

Microscope and imaging software.

Procedure:

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.

Blocking: Block endogenous peroxidase activity and non-specific protein binding.

Primary Antibody Incubation: Incubate sections with the primary antibody against either CD8

or FOXP3 at a predetermined optimal dilution overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a

streptavidin-HRP conjugate. Visualize with a chromogen like DAB, which produces a brown

precipitate at the site of the antigen.

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and

coverslip with a permanent mounting medium.

Image Acquisition and Analysis:
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Scan the slides using a digital slide scanner.

Use image analysis software to quantify the number of positively stained cells (brown) in

defined regions of interest (e.g., tumor core, invasive margin).

FOXP3 staining is typically nuclear, while CD8 staining is membranous.

Calculate the density of CD8+ and FOXP3+ cells (cells/mm²) and determine the

CD8/FOXP3 ratio.

Receptor Occupancy (RO) Assay by Flow Cytometry
Objective: To measure the percentage of CCR4 receptors on target cells (e.g., peripheral blood

Tregs) that are bound by FLX475 at a given time point.

Materials:

Fresh whole blood samples from subjects.

Fluorescently-labeled competing antibody that binds to the same epitope as FLX475, or a

fluorescently-labeled version of FLX475.

Fluorescently-labeled non-competing anti-CCR4 antibody (binds to a different epitope).

Antibodies to identify Tregs (e.g., anti-CD4, anti-CD25).

Flow cytometer.

Procedure:

Sample Collection: Collect whole blood in appropriate anticoagulant tubes.

Assay Setup (Free Receptor Assay):

Aliquot whole blood into tubes.

Add a saturating concentration of a fluorescently-labeled competing anti-CCR4 antibody.

This antibody will only bind to receptors not occupied by FLX475.
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In separate tubes for total receptor measurement, use a non-competing labeled antibody

that will bind to both free and FLX475-occupied receptors.

Staining for Cell Identification: Add a cocktail of antibodies to identify the Treg population

(e.g., anti-CD4, anti-CD25).

Incubation: Incubate samples as required, typically at 4°C in the dark.

Lysis and Fixation: Lyse red blood cells and fix the white blood cells.

Acquisition: Acquire the samples on a flow cytometer.

Data Analysis:

Gate on the Treg population (e.g., CD4+CD25+ cells).

Measure the mean fluorescence intensity (MFI) of the competing antibody signal (Free

Receptors) and the non-competing antibody signal (Total Receptors).

Calculate Receptor Occupancy (%) as: % RO = (1 - (MFI_Free / MFI_Total)) * 100

Conclusion
FLX475 (tivumecirnon) targets the CCR4 signaling pathway, a key mechanism for the

recruitment of immunosuppressive Treg cells into the tumor microenvironment. By antagonizing

the CCR4 receptor, FLX475 prevents Treg migration, thereby aiming to enhance the body's

natural anti-tumor immune response. Clinical data has shown encouraging signs of activity,

both as a monotherapy and in combination with checkpoint inhibitors, particularly in tumors with

a high Treg infiltration. The experimental protocols outlined in this guide provide a framework

for the continued investigation and characterization of FLX475 and other molecules targeting

this critical immuno-oncology pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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